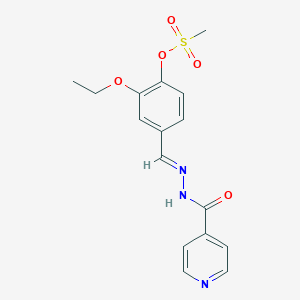![molecular formula C32H36N6O B304848 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304848.png)
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine, also known as ND-630, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by binding to the ATP-binding site of FAK, thereby inhibiting its activity. FAK is a cytoplasmic protein that plays a key role in cell adhesion, migration, and survival. It is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
Biochemical and Physiological Effects
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by inhibiting the activity of FAK, which is overexpressed in many types of cancer. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is that it has shown potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Another advantage is that the synthesis of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is relatively simple and can be carried out in a laboratory setting. However, one limitation is that 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is still undergoing clinical trials, and its safety and efficacy in humans are not yet fully known.
Orientations Futures
There are several future directions for the study of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine. One direction is to further investigate its mechanism of action and how it inhibits the activity of FAK. Another direction is to study its efficacy in combination with other anti-cancer agents. Additionally, further clinical trials are needed to determine its safety and efficacy in humans. Finally, the development of more potent and selective FAK inhibitors is an area of ongoing research.
Conclusion
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. Its mechanism of action involves the inhibition of FAK, a protein that is overexpressed in many types of cancer. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies, and its synthesis is relatively simple. However, further research is needed to determine its safety and efficacy in humans, and the development of more potent and selective FAK inhibitors is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine involves a series of chemical reactions that lead to the formation of the final compound. The starting materials for the synthesis are commercially available and include 2,6-diaminopyrimidine, 3-naphthalen-1-ylmethoxybenzaldehyde, and piperidine. The synthesis involves the condensation of these starting materials to form the final compound. The process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by inhibiting the activity of a protein called focal adhesion kinase (FAK), which is overexpressed in many types of cancer. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
Propriétés
Nom du produit |
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine |
|---|---|
Formule moléculaire |
C32H36N6O |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
N-[(E)-[3-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C32H36N6O/c1-5-17-37(18-6-1)31-22-30(34-32(35-31)38-19-7-2-8-20-38)36-33-23-25-11-9-15-28(21-25)39-24-27-14-10-13-26-12-3-4-16-29(26)27/h3-4,9-16,21-23H,1-2,5-8,17-20,24H2,(H,34,35,36)/b33-23+ |
Clé InChI |
NRXOQAISXVZEMB-GZZLJNBRSA-N |
SMILES isomérique |
C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)N6CCCCC6 |
SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)N3CCCCC3)NN=CC4=CC(=CC=C4)OCC5=CC=CC6=CC=CC=C65 |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)N6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304768.png)
![N'-(3-chloro-5-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304769.png)
![N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304770.png)
![6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304772.png)
![6-{4-[2-nitro-4-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304773.png)
![(6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304774.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B304776.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304777.png)
![(6Z)-6-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304779.png)
![2-({2-ethoxy-4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B304780.png)
![6-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304783.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304786.png)

![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304788.png)